(S)-(+)-2-甲基哌啶

描述

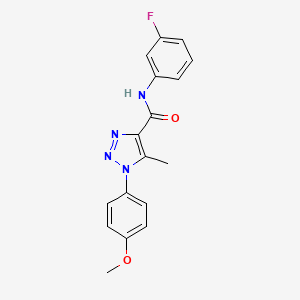

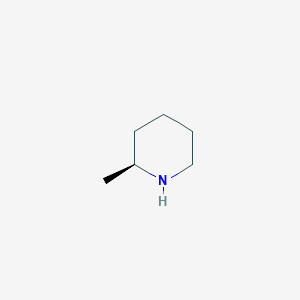

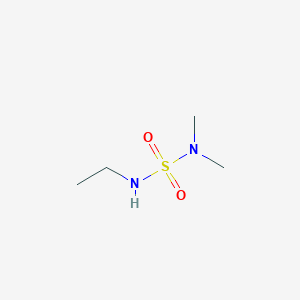

“(S)-(+)-2-Methylpiperidine” is a chiral compound with the empirical formula C6H13N . It has been used in the preparation of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide by reacting with N-(3-bromopropyl)phthalimide . It may also be used as a starting material in the multi-step synthesis of (2S,6S)-(+)-solenopsin A .

Molecular Structure Analysis

The molecular weight of “(S)-(+)-2-Methylpiperidine” is 99.17 . The SMILES string representation of its structure isC[C@H]1CCCCN1 . Chemical Reactions Analysis

“(S)-(+)-2-Methylpiperidine” has been used in the preparation of (S)-N-(3-(2-pipecolin-1-yl)propyl)phthalimide . It may also be used as a starting material in the multi-step synthesis of (2S,6S)-(+)-solenopsin A .Physical and Chemical Properties Analysis

“(S)-(+)-2-Methylpiperidine” has a boiling point of 117-121 °C and a density of 0.823 g/mL at 25 °C . Its refractive index is 1.446 .科学研究应用

1. 与烟碱上调位点结合

(S)-(+)-2-甲基哌啶因其在增强大鼠脑 P2 制剂中 (-)-[3H] 尼古丁结合方面的特异性而被发现。这种异构体增加了 (-)-[3H] 尼古丁的结合,表明存在立体特异性烟碱上调位点 (Sloan 等,1985)。

2. 形成常数和构象分析

使用核磁共振 (NMR) 光谱学的研究表明,2-甲基哌啶的氨基甲酸酯在水溶液中是一种稳定的物质。这项研究提供了对氨基甲酸酯的温度相关形成常数的见解,并有助于建立一个全面的化学平衡模型 (Mcgregor 等,2018)。

3. 在加氢脱氮中的作用

(S)-(+)-2-甲基哌啶已在加氢脱氮 (HDN) 的背景下进行了研究,加氢脱氮是化学合成和石油精炼中一个重要的过程。研究表明,2-甲基哌啶中的甲基会影响 HDN 过程中的反应机理和产物分布 (Egorova 等,2002)。

4. 在碳捕获中的吸收研究

已经对 2-甲基哌啶水溶液中 CO2 的吸收进行了研究,以了解其在碳捕获和储存技术中的应用。这些研究包括溶液焓的测量和相平衡建模 (Coulier 等,2016)。

安全和危害

属性

IUPAC Name |

(2S)-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWUEBIEOFQMSS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-42-0 | |

| Record name | (S)-(+)-2-Methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How does the chirality of 2-Methylpiperidine affect its ability to form inclusion complexes?

A1: Research indicates that the chirality of 2-Methylpiperidine significantly influences its inclusion complex formation. For instance, (S,S)-(–)-9,10-bis[3-(o-chlorophenyl)-3-hydroxy-3-phenyl]anthracene (host molecule) selectively includes the (S)-enantiomer of 2-Methylpiperidine over the (R)-enantiomer when complexation occurs in methanol. [] This selectivity highlights the importance of stereochemical interactions in host-guest chemistry.

Q2: What is the preferred conformation of the 2-Methylpiperidine ring in amide derivatives, and how does this relate to hindered rotation?

A2: NMR studies on amide derivatives of (S)-(+)-2-Methylpiperidine revealed that the piperidine ring predominantly adopts a conformation where the methyl substituent occupies an axial position. [] This preferred conformation contributes to hindered rotation around the amide C(O)-N bond. The free energy of activation for this hindered rotation in (S)-(+)-2-Methylpiperidine amide is approximately 77 kJ/mol, indicating a significant energy barrier. []

Q3: Can (S)-(+)-2-Methylpiperidine be used to determine the enantiomeric excess of chiral methanol?

A3: Yes, (S)-(+)-2-Methylpiperidine can be employed to assess the enantiomeric excess of chiral methanol. After transferring the methyl group from chiral methanol to the nitrogen of (S)-(+)-2-Methylpiperidine, the resulting diastereomeric products can be distinguished using 3H{(1)H} NMR spectroscopy. [] This method allows for the accurate determination of enantiomeric excess in synthesized chiral methanol.

Q4: How do the ring-puckering dynamics of (S)-2-Methylpiperidine differ from its structural isomer, (R)-2-methylpyrrolidine, and how does this impact their optical activity?

A4: (S)-2-Methylpiperidine, with its six-membered ring, primarily undergoes semi-inversion between chairlike antipodes for ring puckering. [] In contrast, the five-membered ring of (R)-2-methylpyrrolidine favors hindered pseudorotation among envelope/twist motifs. [] These distinct ring-puckering mechanisms result in different optical activity profiles and solvent-dependent behavior for the two isomers. Notably, (S)-2-Methylpiperidine demonstrates more pronounced solvent-induced perturbations in its optical activity at longer wavelengths. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2786084.png)

![Ethyl 2-[(2-acetyl-3-oxobut-1-en-1-yl)amino]acetate](/img/structure/B2786089.png)

![Isopropyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2786092.png)

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2786098.png)

![5-((3-chlorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2786102.png)